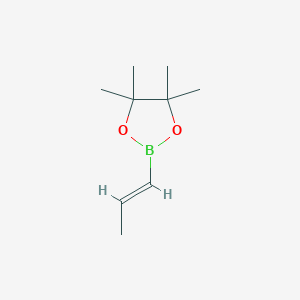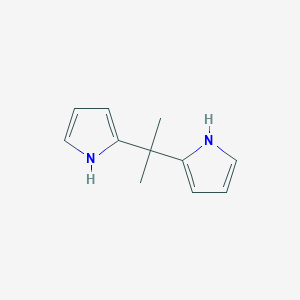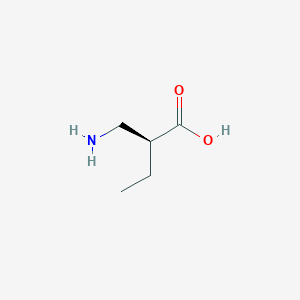![molecular formula C13H9F3N2O2 B1354181 Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate CAS No. 95651-19-7](/img/structure/B1354181.png)
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate
Vue d'ensemble
Description
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is a chemical compound . It is a pyridine derivative, which is a heterocyclic building block . They have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
The synthesis of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate involves several steps. One method involves the use of 2-amino-5-trifluoromethylpyridine, which is dissolved in pyridine and reacted with phenyl chloroformate . Another method involves a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole .Molecular Structure Analysis
The molecular formula of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is C13H9F3N2O2 . The average mass is 282.218 Da and the monoisotopic mass is 282.061615 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate include amination replacement reactions and Pd-catalyzed coupling reactions .Physical And Chemical Properties Analysis
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate has a density of 1.4±0.1 g/cm3, a boiling point of 341.4±42.0 °C at 760 mmHg, and a flash point of 160.3±27.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique
Multicomponent Reactions and Compound Synthesis
Research has explored the utility of phenyl carbamate derivatives in multicomponent reactions. For instance, Ryzhkova et al. (2023) investigated the multicomponent reaction of certain compounds to yield a derivative with potential industrial, biological, and medicinal properties. The study highlights the role of phenyl carbamate derivatives in the synthesis of complex organic compounds with diverse applications (Ryzhkova et al., 2023).
Structural Assessment and Complex Formation
Phenyl carbamate derivatives are also crucial in the synthesis and structural assessment of complex organic molecules. Castiñeiras et al. (2018) demonstrated the synthesis and structural assessment of a compound derived from a reaction involving a phenyl carbamate derivative, highlighting its importance in forming structurally complex and potentially bioactive compounds (Castiñeiras et al., 2018).
Intermediate in Antitumor Drug Synthesis
Phenyl carbamate derivatives play a significant role in the synthesis of intermediates for antitumor drugs. Gan et al. (2021) synthesized phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs, especially in small molecular inhibitors of anti-tumor. This highlights the compound's relevance in pharmaceutical research for cancer treatment (Gan et al., 2021).
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of material science, particularly in the development of OLEDs, phenyl carbamate derivatives are utilized. Liu et al. (2018) explored the use of a compound containing a phenyl carbamate derivative in the synthesis of materials for high-performance phosphorescent organic light-emitting diodes. This research demonstrates the compound's potential in advancing OLED technology (Liu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
phenyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-11(17-8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAZLDHQURMTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465543 | |
| Record name | Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate | |
CAS RN |
95651-19-7 | |
| Record name | Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


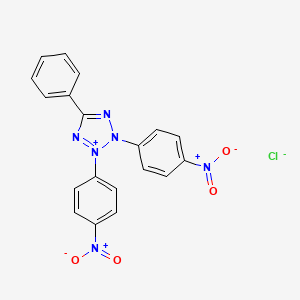
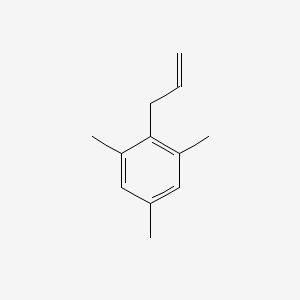
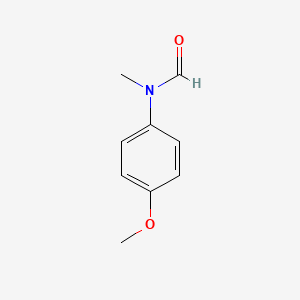
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)
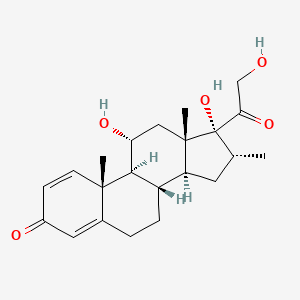
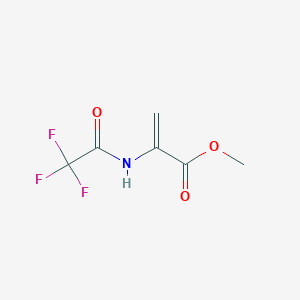
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)
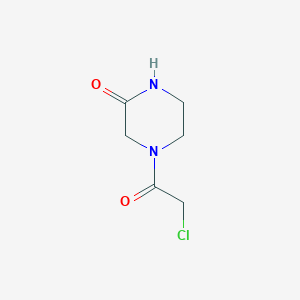
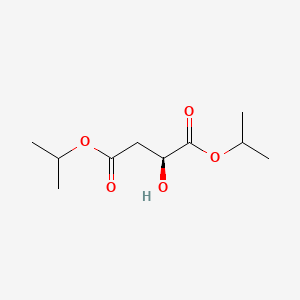
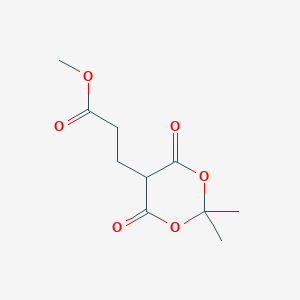
![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)
